molecular formula C18H27ClO3 B594734 Mecoprop-2,4,4-trimethylpentylester CAS No. 217487-13-3

Mecoprop-2,4,4-trimethylpentylester

Cat. No.: B594734
CAS No.: 217487-13-3
M. Wt: 326.861
InChI Key: REWKSMZTTHUJGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mecoprop-2,4,4-trimethylpentylester typically involves the esterification of Mecoprop (2-(4-chloro-2-methylphenoxy)propionic acid) with 2,4,4-trimethylpentanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Mecoprop-2,4,4-trimethylpentylester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)

    Substitution: Nucleophiles (e.g., sodium methoxide, ammonia)

Major Products Formed

    Hydrolysis: Mecoprop and 2,4,4-trimethylpentanol

    Oxidation: Carboxylic acids

    Substitution: Various substituted derivatives depending on the nucleophile used

Properties

IUPAC Name

2,4,4-trimethylpentyl 2-(4-chloro-2-methylphenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClO3/c1-12(10-18(4,5)6)11-21-17(20)14(3)22-16-8-7-15(19)9-13(16)2/h7-9,12,14H,10-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWKSMZTTHUJGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OCC(C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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